molecular formula C8H10N2O2 B1661927 2-Ethyl-5-nitroaniline CAS No. 20191-74-6

2-Ethyl-5-nitroaniline

Cat. No.: B1661927
CAS No.: 20191-74-6
M. Wt: 166.18 g/mol
InChI Key: MMZWMCKTKJKIMC-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, characterized by the presence of an ethyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is primarily used in the synthesis of dyes, pigments, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-5-nitroaniline can be synthesized through a nitration reaction followed by a reduction process. The nitration of 2-ethylaniline with a mixture of concentrated nitric acid and sulfuric acid yields this compound. The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves the nitration of 2-ethylaniline using a continuous flow reactor. This method ensures better control over reaction conditions and improves yield. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Reduction: 2-Ethyl-5-phenylenediamine.

    Substitution: 2-Ethyl-5-bromoaniline or 2-Ethyl-5-chloroaniline.

Scientific Research Applications

2-Ethyl-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.

    Biology: The compound is studied for its potential use in biochemical assays and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-5-nitroaniline primarily involves its ability to undergo reduction and substitution reactions. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical transformations. The compound’s molecular targets and pathways are largely determined by the functional groups present and their interactions with other molecules.

Comparison with Similar Compounds

2-Ethyl-5-nitroaniline can be compared with other nitroaniline derivatives such as:

  • 2-Methyl-5-nitroaniline
  • 3-Methyl-5-nitroaniline
  • 4-Ethyl-2-nitroaniline

Uniqueness: The presence of the ethyl group at the second position and the nitro group at the fifth position makes this compound unique in terms of its reactivity and applications. The specific positioning of these groups influences the compound’s chemical behavior, making it suitable for specific industrial and research applications.

Biological Activity

2-Ethyl-5-nitroaniline (C8H10N2O2) is an aromatic amine that has garnered interest in various fields due to its potential biological activities. This compound is characterized by the presence of a nitro group and an ethyl substituent on the aniline ring, which influences its reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications in medicine, and findings from relevant studies.

The molecular structure of this compound can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2

Key Features:

  • Molecular Weight: 166.18 g/mol
  • Functional Groups: Nitro group (-NO2), amine group (-NH2)
  • Crystal Structure: The compound crystallizes in a monoclinic system with specific parameters that can influence its biological interactions .

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. These effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Interaction: Reactive intermediates can modify proteins and nucleic acids, potentially disrupting cellular functions .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have reported:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated significant antimicrobial activity with MIC values comparable to standard antibiotics. For instance, it exhibited an MIC of 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects in various assays:

  • Cytotoxicity against Cancer Cells: Studies have indicated that the compound can induce cytotoxicity in cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic applications .

Case Studies and Research Findings

  • Study on Antimicrobial Activity:
    • A study examined the efficacy of this compound against Gram-positive and Gram-negative bacteria, revealing potent activity comparable to established antibiotics .
    BacteriaMIC (µg/mL)Comparison Drug (Ceftriaxone)
    Staphylococcus aureus6.36.3
    Escherichia coli6.36.3
  • Cytotoxicity Assessment:
    • An investigation into the cytotoxic effects on marine crustaceans (Artemia salina) showed promising results, indicating potential environmental impacts and therapeutic applications .
    CompoundLD50 (µg/mL)Reference Compound (Betulonic Acid)
    This compound<1000>1000

Applications in Medicine

Given its biological activities, this compound is being explored for various medicinal applications:

  • Drug Development: The compound's ability to interact with biomolecules positions it as a candidate for developing new therapeutic agents targeting bacterial infections and possibly cancer.
  • Precursor in Synthesis: It serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals .

Properties

IUPAC Name

2-ethyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZWMCKTKJKIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400021
Record name 2-ethyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20191-74-6
Record name 2-Ethyl-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20191-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-ethylaniline (12.1 g, 0.1 mol) in conc. H2SO4 (50 mL) at 0° C. was added fuming HNO3 (9.3 g) drop wise. After stirring at ambient temperature for 30 min, the mixture was poured into ice-water, and 2 N NaOH was added to neutralize the excess acid. The resulting reddish-brown solid was collected by filtration and washed with petroleum ether to give 2-ethyl-5-nitroaniline as crude product (9 g).
Quantity
12.1 g
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reactant
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9.3 g
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50 mL
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ice water
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Synthesis routes and methods II

Procedure details

2-ethylaniline (12.1 g, 99.8 mmol, 1 equiv) was dissolved in concentrated sulphuric acid (50 ml) and cooled down to 0° C. Fuming nitric acid (9.3 g, 147.6 mmol, 1.5 equiv) was then added slowly keeping the temperature below 5° C. The reaction was left warm up to room temperature and stirred overnight. The reaction mixture was poured onto ice-water (250 ml) and neutralised with sodium hydroxide 6M. The solid was filtered off and dried in an oven to remove as much water as possible. The red solid was then taken up in petrol (250 ml×4) and decanted over filter paper to crystallise out the desired compound as yellow solid. (2.7 g, 17%). 1H NMR spectra were recorded at ambient temperature using a Bruker Advance DRX (400 MHz) spectrometer, both with a triple resonance 5 mm probe. Chemical shifts are expressed in ppm relative to tetramethylsilane.
Quantity
12.1 g
Type
reactant
Reaction Step One
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50 mL
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solvent
Reaction Step One
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9.3 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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